Egfr-IN-451

Description

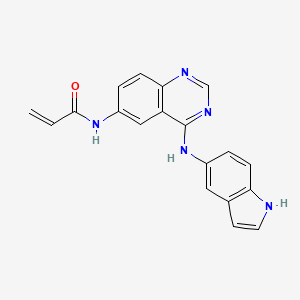

Structure

3D Structure

Properties

CAS No. |

220576-72-7 |

|---|---|

Molecular Formula |

C19H15N5O |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-[4-(1H-indol-5-ylamino)quinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C19H15N5O/c1-2-18(25)23-14-4-6-17-15(10-14)19(22-11-21-17)24-13-3-5-16-12(9-13)7-8-20-16/h2-11,20H,1H2,(H,23,25)(H,21,22,24) |

InChI Key |

ZEPDLDKXAUOXBS-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC4=C(C=C3)NC=C4 |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC4=C(C=C3)NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EGFR-IN-451; EGFR IN 451; EGFRIN451; EGFR inhibitor 451; EGFR-inhibitor-451; |

Origin of Product |

United States |

Nomenclature and Investigational Context of Egfr in 451

Synonyms and Investigational Designations

Egfr-IN-451 is known by several synonyms and investigational designations, reflecting its development history and chemical structure. The compound is also referred to as BLU-451 and LNG-451. medkoo.comgenomenon.comnih.gov It has also been assigned the USAN (United States Adopted Name) pebezertinib. medkoo.comnih.gov Additional synonyms found include BLU451, BLU 451, LNG451, LNG 451, pebezertinibum, EX-A8441, BLU203139, and BLU-203139. medkoo.comnih.gov The chemical name for this compound is N-(4-fluoro-3-((2-((1-methyl-1H-pyrazol-4-yl)amino)-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)phenyl)acrylamide. medkoo.comnih.gov Its CAS Registry Number is 2769954-39-2. medkoo.comnih.gov

Origin and Pre-Investigational New Drug (IND) Development Path

This compound, initially developed under the designation LNG-451 by Lengo Therapeutics, was designed as a potential best-in-class oral precision therapy targeting non-small cell lung cancer (NSCLC) in patients with EGFR exon 20 insertion mutations. blueprintmedicines.comsec.govblueprintmedicines.com Lengo Therapeutics was a privately held precision oncology company focused on developing novel, small molecule precision therapeutics for driver mutations in oncology, with an initial focus on EGFR exon 20 insertions. sec.gov

Preclinical data for LNG-451 demonstrated potent inhibition of all common EGFR exon 20 insertion variants, exhibiting marked selectivity over wild-type EGFR and off-target kinases. blueprintmedicines.comsec.gov The compound also showed high brain penetrance and compelling activity in a preclinical intracranial disease model. blueprintmedicines.comsec.gov Based on these preclinical findings, Lengo Therapeutics anticipated submitting an Investigational New Drug (IND) application for LNG-451 to the U.S. Food and Drug Administration (FDA) in December 2021. blueprintmedicines.comsec.gov

Blueprint Medicines Corporation announced its acquisition of Lengo Therapeutics in November 2021, which included LNG-451 as the lead compound. blueprintmedicines.comsec.gov The acquisition was completed in December 2021. blueprintmedicines.comfirstwordpharma.com Following the acquisition, Blueprint Medicines continued the development of the compound, referring to it as BLU-451. substack.comblueprintmedinfo.com The IND application for LNG-451 was submitted by Lengo Therapeutics in December 2021 and subsequently cleared by the FDA, allowing Blueprint Medicines to initiate a Phase 1/2 study of BLU-451 in EGFR exon 20 insertion-positive NSCLC in the first quarter of 2022. blueprintmedicines.comfirstwordpharma.comsec.govlarvol.com

Preclinical studies characterized BLU-451 (formerly LNG-451) in vitro and in vivo, including pharmacokinetic (PK) studies to assess brain penetration and measure efflux ratios in cell lines overexpressing MDR1 and BCRP. medkoo.comblueprintmedinfo.com The in vivo antitumor and CNS activities were evaluated in a PC9-luc intracranial tumor model. blueprintmedinfo.com These studies supported the progression of BLU-451 into clinical trials. blueprintmedinfo.com

Preclinical data highlighted BLU-451 as a central nervous system (CNS)-penetrant, wild-type EGFR-sparing, covalent inhibitor of EGFR exon 20 insertion mutations. blueprintmedinfo.comselleckchem.comcancer.gov It demonstrated potent activity against EGFR exon 20 insertions and other uncommon EGFR point mutations while showing selectivity relative to wild-type EGFR. blueprintmedinfo.comblueprintmedinfo.comblueprintmedicines.com In cellular proliferation assays, BLU-451 was potent and selective against atypical and exon 20 insertion EGFR mutations across different subsets, and wild-type sparing in Ba/F3 cell lines. blueprintmedicines.com Cellular EGFR phosphorylation assays also confirmed BLU-451's potency against frequent atypical and exon 20 insertion mutations. blueprintmedicines.com

In vivo studies in EGFR exon 20 insertion-driven tumor models showed that BLU-451 treatment resulted in marked tumor regression. blueprintmedinfo.com PK/PD studies indicated that BLU-451 potently suppressed EGFR exon 20 insertion in tumors while sparing wild-type EGFR in peripheral tissues like the large intestine and skin. blueprintmedinfo.com BLU-451 also reduced brain luciferase activity in an intra-carotid PC9-Luc cancer cell injection model, suggesting its ability to penetrate the intact blood-brain barrier and inhibit metastatic growth in the brain. blueprintmedicines.com

The preclinical data collectively supported the initiation of a first-in-human phase 1/2 clinical trial for BLU-451 in patients with advanced or metastatic solid tumors harboring EGFR exon 20 insertion mutations. blueprintmedinfo.comblueprintmedinfo.com

Table 1: Synonyms and Investigational Designations for this compound

| Type | Designation/Name | Source |

| Primary Name | This compound | User Input |

| Synonyms/Designations | BLU-451 | medkoo.comgenomenon.comnih.gov |

| LNG-451 | medkoo.comgenomenon.comnih.gov | |

| USAN | pebezertinib | medkoo.comnih.gov |

| Other Synonyms | BLU451, BLU 451, LNG451, LNG 451, pebezertinibum, EX-A8441, BLU203139, BLU-203139 | medkoo.comnih.gov |

| Chemical Name | N-(4-fluoro-3-((2-((1-methyl-1H-pyrazol-4-yl)amino)-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)phenyl)acrylamide | medkoo.comnih.gov |

| CAS Registry Number | 2769954-39-2 | medkoo.comnih.gov |

Table 2: Preclinical Activity of BLU-451 (LNG-451)

| Assessment Type | Key Findings | Source |

| Inhibition of EGFR Exon 20 Insertions | Potent inhibition of all common EGFR exon 20 insertion variants. Similar potency to mobocertinib (B609201) and greater than osimertinib (B560133) in cell viability assays. | blueprintmedicines.comsec.govblueprintmedinfo.com |

| Selectivity | Marked selectivity over wild-type EGFR and off-target kinases. Wild-type EGFR sparing in cellular proliferation and in vivo models. | blueprintmedicines.comsec.govblueprintmedinfo.com |

| Activity against Other Mutations | Potent against uncommon oncogenic point mutations (e.g., G719S, L861Q). Potency against frequent atypical and ex20ins mutations confirmed. | blueprintmedinfo.comblueprintmedicines.com |

| CNS Penetration | High brain penetrance demonstrated in preclinical models. Reduced brain luciferase activity in an intracranial model. | blueprintmedicines.comsec.govblueprintmedicines.com |

| Antitumor Activity (in vivo) | Compelling activity in a preclinical intracranial disease model. Marked tumor regression in CDX and PDX EGFR ex20ins tumor models. | blueprintmedicines.comsec.govblueprintmedinfo.com |

| Pharmacokinetics/Pharmacodynamics | High plasma and tumor exposures exceeding cell-based potency. Potent suppression of EGFR ex20ins in tumors; spared WT EGFR in peripheral tissues. | blueprintmedinfo.com |

Molecular Targeting and Mechanism of Action of Egfr in 451

Selective Inhibition of Epidermal Growth Factor Receptor Exon 20 Insertion Mutations

EGFR exon 20 insertion mutations represent a significant subset of EGFR alterations in NSCLC and have historically shown decreased sensitivity to earlier generations of EGFR tyrosine kinase inhibitors (TKIs) nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net. Egfr-IN-451 has been designed to potently inhibit these specific insertion mutations cancer.govnih.govaacrjournals.orgnih.govaacrjournals.orgascopubs.orgblueprintmedicines.comblueprintmedicines.comsunderland.ac.ukresearchgate.netnih.govresearchgate.net. Preclinical studies have demonstrated its potent inhibitory effect on various EGFR exon 20 insertion variants aacrjournals.orgblueprintmedicines.com. For instance, data indicates potent inhibition of cells dependent on EGFR exon 20 insertions with IC50 values ranging from 7 to 78 nM aacrjournals.org. This compound has shown similar potency to mobocertinib (B609201) and greater potency than osimertinib (B560133) against EGFR exon 20 insertions in preclinical models nih.gov.

Potency Against Atypical Epidermal Growth Factor Receptor Kinase Domain Mutations (e.g., G719S, L861Q)

Beyond exon 20 insertions, this compound also demonstrates potency against other atypical EGFR kinase domain mutations, including G719S and L861Q nih.govnih.govascopubs.orgblueprintmedicines.comsunderland.ac.ukamegroups.org. These mutations are also considered uncommon EGFR mutations and can have varying responses to different generations of TKIs nih.govamegroups.orgjnjmedicalconnect.com. Preclinical data indicates that this compound potently inhibits cells dependent on EGFR L861Q (IC50 = 6 nM) and EGFR G719S (IC50 = 8 nM), as well as EGFR G719S/T263P (IC50 = 11 nM) aacrjournals.org.

Mechanistic Basis of Wild-Type Epidermal Growth Factor Receptor Sparing

A key characteristic of this compound is its ability to spare wild-type (WT) EGFR, which is crucial for reducing the potential for WT EGFR-mediated toxicities commonly associated with less selective EGFR inhibitors cancer.govascopubs.orgnih.govaacrjournals.orgnih.govascopubs.orgaacrjournals.orgascopubs.orgblueprintmedicines.comresearchgate.net. This sparing effect is attributed to the compound's design as a mutant-selective inhibitor cancer.govblueprintmedicines.com. Preclinical studies have shown low potency of this compound in WT EGFR-dependent cell assays, with IC50 values significantly higher than those for mutant EGFR aacrjournals.orgaacrjournals.org. For example, the IC50 for WT EGFR in Ba/F3 cells was 1960 nM, and in a cell panel, it was 1630 nM aacrjournals.org. This indicates a substantial selectivity for mutant EGFR over WT EGFR, with this compound being 21-fold selective for its least potent exon 20 insertion relative to WT EGFR aacrjournals.org.

Impact on Downstream Signaling Cascades and Epidermal Growth Factor Receptor Phosphorylation

EGFR activation typically leads to the phosphorylation of tyrosine residues within its intracellular domain, which in turn activates several downstream signaling pathways crucial for cell proliferation, survival, and migration, such as the RAS/RAF/MAPK and PI3K/Akt/mTOR pathways nih.govgenecards.orgoncotarget.combiorxiv.orgcancerconnect.com. By inhibiting EGFR kinase activity, this compound is expected to suppress this phosphorylation and subsequently impact these downstream signaling cascades nih.govblueprintmedicines.comresearchgate.netoncotarget.combiorxiv.orgresearchgate.net. Preclinical data has shown that this compound potently suppressed EGFR phosphorylation in tumor tissue aacrjournals.orgresearchgate.net. Studies using EGFR inhibitors, including one referred to as "451", have demonstrated a decrease in EGFR phosphorylation and the phosphorylation of downstream proteins like ERK and AKT in the presence of EGF, suggesting antagonism of the EGF signaling pathway oncotarget.comresearchgate.net. The inhibition of EGFR phosphorylation by this compound is expected to have an extended pharmacodynamic half-life due to its covalent mechanism of action and the reported turnover rate of EGFR blueprintmedicines.com.

Data Table: Preclinical Potency of this compound Against EGFR Mutations

| EGFR Mutation Type | IC50 (nM) | Citation |

| Exon 20 Insertion (Range) | 7 - 78 | aacrjournals.org |

| Exon 20 Insertion (V769_D770insASV) | 78 | aacrjournals.org |

| L861Q | 6 | aacrjournals.org |

| G719S | 8 | aacrjournals.org |

| G719S/T263P | 11 | aacrjournals.org |

| WT EGFR (Ba/F3 cells) | 1960 | aacrjournals.org |

| WT EGFR (Cell panel) | 1630 | aacrjournals.org |

Note: IC50 values represent the half-maximal inhibitory concentration, a measure of drug potency.

Data Table: Impact on EGFR Phosphorylation in Preclinical Models

| Tissue Type | Dose (mg/kg) | Time Post-Dose (h) | Suppression of Phospho-EGFR (%) | Citation |

| Tumor Tissue | 50 | 3 | 99 | aacrjournals.orgresearchgate.net |

| Large Intestine | 50 | 3 | 4.2 | aacrjournals.orgresearchgate.net |

| Skin Tissue | 50 | 3 | 1.9 | aacrjournals.orgresearchgate.net |

Note: These data illustrate the differential impact of this compound on EGFR phosphorylation in tumor tissue versus tissues expressing wild-type EGFR.

Preclinical Efficacy Studies of Egfr in 451

In Vitro Pharmacological Characterization and Cellular Assays

The in vitro activity of Egfr-IN-451 has been assessed through various cellular assays, including evaluation in engineered cell lines and analysis of EGFR phosphorylation.

Evaluation in Epidermal Growth Factor Receptor Mutant Cell Lines (e.g., Ba/F3 engineered lines)

This compound has demonstrated potent inhibitory activity against a range of EGFR exon 20 insertion mutations in cell viability assays utilizing engineered Ba/F3 cell lines researchgate.netaacrjournals.org. These cell lines are commonly used to study the activity of tyrosine kinase inhibitors against specific mutations creative-biogene.comoncotarget.comnih.gov. This compound was found to be a potent inhibitor of cell viability in Ba/F3 cells dependent on five different EGFR exon 20 insertion mutations, with half-maximal inhibitory concentration (IC50) values ranging from 7 to 78 nM researchgate.netaacrjournals.org. This includes activity against the three most prevalent insertions: V769_D770insASV (IC50 = 78 nM), D770_N771insSVD (IC50 = 53 nM), and H773_V774insNPH (IC50 = 75 nM) researchgate.netaacrjournals.org. Furthermore, this compound also exhibited potent inhibition in cells dependent on other EGFR oncogenic mutations, such as L861Q (IC50 = 6 nM), G719S (IC50 = 8 nM), and G719S/T263P (IC50 = 11 nM) researchgate.netaacrjournals.org.

| EGFR Mutation | Cell Line Type | Assay Type | IC50 (nM) | Source |

| V769_D770insASV | Ba/F3 engineered | Cell viability | 78 | researchgate.netaacrjournals.org |

| D770_N771insSVD | Ba/F3 engineered | Cell viability | 53 | researchgate.netaacrjournals.org |

| H773_V774insNPH | Ba/F3 engineered | Cell viability | 75 | researchgate.netaacrjournals.org |

| L861Q | Ba/F3 engineered | Cell viability | 6 | researchgate.netaacrjournals.org |

| G719S | Ba/F3 engineered | Cell viability | 8 | researchgate.netaacrjournals.org |

| G719S/T263P | Ba/F3 engineered | Cell viability | 11 | researchgate.netaacrjournals.org |

| Exon 19 deletion | Not specified (cellular) | Cell viability | 24 | aacrjournals.org |

| L858R | Not specified (cellular) | Cell viability | 3 | aacrjournals.org |

Kinome Selectivity Profiling and Off-Target Activity Assessment

Kinome selectivity profiling is crucial to understand the potential for off-target effects of a kinase inhibitor nih.govacs.orgnih.gov. This compound has been characterized as a highly selective kinase inhibitor researchgate.netaacrjournals.orgblueprintmedicines.comoricpharma.com. At a concentration of 1 μM, this compound showed greater than 90% inhibition for only 7 out of 409 wild-type kinases screened researchgate.netaacrjournals.org. The kinases that were inhibited typically possessed a similarly positioned cysteine residue as EGFR, which is consistent with this compound being a covalent inhibitor researchgate.netaacrjournals.orgblueprintmedinfo.com. This profile suggests a favorable selectivity margin over a broad range of other kinases researchgate.netaacrjournals.orgblueprintmedicines.comoricpharma.com.

| Concentration | Number of WT Kinases Screened | Number of Kinases with >90% Inhibition | Source |

| 1 μM | 409 | 7 | researchgate.netaacrjournals.org |

Analysis of Epidermal Growth Factor Receptor Phosphorylation Inhibition in Cellular Models

Inhibition of EGFR phosphorylation is a direct measure of a compound's ability to block the receptor's kinase activity, which is essential for downstream signaling pathways involved in cell proliferation and survival mdpi.comfrontiersin.orgnih.gov. This compound has been shown to potently suppress EGFR phosphorylation in cellular models researchgate.netaacrjournals.orgresearchgate.net. Studies using Western blot analysis in renal SV40 cells demonstrated that this compound inhibited EGF-induced EGFR phosphorylation researchgate.net. Furthermore, in a Ba/F3 cell-derived xenograft model harboring an EGFR V769_D770insASV exon 20 insertion mutation, this compound treatment resulted in significant suppression of EGFR phosphorylation in tumor tissue researchgate.netaacrjournals.org. For instance, a 50 mg/kg dose led to 99% suppression of phospho-EGFR in tumor tissue 3 hours post-dose researchgate.netaacrjournals.org.

Comparative Activity against Epidermal Growth Factor Receptor Wild-Type Dependent Cell Lines

Maintaining activity against mutant EGFR while sparing wild-type (WT) EGFR is a key characteristic of a selective inhibitor, potentially reducing off-target toxicities researchgate.netnih.gov. This compound has demonstrated significantly lower potency against WT EGFR compared to its activity against EGFR exon 20 insertion mutations researchgate.netaacrjournals.orgblueprintmedicines.comaacrjournals.orgaacrjournals.orgnih.gov. In cell viability assays using WT EGFR-dependent cell lines, including Ba/F3 cells expressing WT EGFR, this compound showed low potency with IC50 values of 1,960 nM in WT EGFR Ba/F3 cells and 1630 nM in a cell panel researchgate.netaacrjournals.org. This indicates a substantial selectivity margin, with this compound being at least 21-fold selective for its least potent exon 20 insertion mutation (V769_D770insASV) relative to WT EGFR researchgate.netaacrjournals.org. Other sources also report selective activity against uncommon and exon 20 insertion mutations with sparing of WT EGFR in Ba/F3 cellular proliferation assays blueprintmedicines.comaacrjournals.org.

| Cell Line Type | EGFR Status | Assay Type | IC50 (nM) | Selectivity vs. V769_D770insASV Ex20ins | Source |

| Ba/F3 engineered | WT EGFR | Cell viability | 1960 | 25-fold | researchgate.netaacrjournals.org |

| Cell panel | WT EGFR | Cell viability | 1630 | 21-fold | researchgate.netaacrjournals.org |

In Vivo Efficacy Studies in Non-Human Models

Preclinical in vivo studies using non-human models are essential to evaluate the antitumor efficacy of a compound in a complex biological system.

Assessment in Cell-Derived Xenograft (CDX) Tumor Models

This compound has been evaluated for its antitumor activity in cell-derived xenograft (CDX) tumor models, which involve implanting human cancer cell lines into immunocompromised mice researchgate.netaacrjournals.orgblueprintmedinfo.com. In a Ba/F3 cell-derived xenograft model harboring an EGFR V769_D770insASV exon 20 insertion mutation, oral administration of this compound resulted in significant tumor growth inhibition (TGI) researchgate.netaacrjournals.org. Dosing for 15 days led to a TGI of 75.7% at 10 mg/kg and 105.4% (indicating tumor regression) at 50 mg/kg researchgate.netaacrjournals.org. This compound also demonstrated efficacy in a patient-derived xenograft (PDX) tumor model with an EGFR Ex20ins H773-V774insNPH mutation, showing 67% TGI at 10 mg/kg and 91% tumor regression at 50 mg/kg researchgate.netaacrjournals.org. Furthermore, this compound was highly active in an intracranial PC9-luc xenograft mouse model, suggesting potential activity against brain metastases researchgate.netaacrjournals.orgblueprintmedicines.comaacrjournals.org.

| Model Type | EGFR Mutation | Dose (mg/kg) | Dosing Schedule | Duration | Outcome | Result (%) | Source |

| Ba/F3 CDX | V769_D770insASV Ex20ins | 10 | QD PO | 15 days | Tumor Growth Inhibition | 75.7 | researchgate.netaacrjournals.org |

| Ba/F3 CDX | V769_D770insASV Ex20ins | 50 | QD PO | 15 days | Tumor Growth Inhibition | 105.4 | researchgate.netaacrjournals.org |

| HuPrime® LU0387 PDX | H773-V774insNPH Ex20ins | 10 | QD PO | Not specified | Tumor Growth Inhibition | 67 | researchgate.netaacrjournals.org |

| HuPrime® LU0387 PDX | H773-V774insNPH Ex20ins | 50 | QD PO | Not specified | Tumor Regression | 91 | researchgate.netaacrjournals.org |

| Intracranial PC9-luc xenograft | Exon 19 deletion | Not specified | Not specified | Not specified | Anti-tumor activity | High activity | researchgate.netaacrjournals.orgblueprintmedicines.comaacrjournals.org |

Evaluation in Patient-Derived Xenograft (PDX) Tumor Models

Pebezertinib has been evaluated for its efficacy in patient-derived xenograft (PDX) tumor models, which are considered to more closely mimic human tumor biology compared to cell line-derived xenografts nih.gov. The in vivo antitumor activity of pebezertinib was assessed in an EGFR ex20ins patient-derived xenograft (PDX) tumor model blueprintmedinfo.com. In the EGFR Ex20ins HuPrime® LU0387 H773-V774insNPH patient-derived xenograft tumor model, pebezertinib demonstrated significant antitumor activity aacrjournals.org. At a dose of 10 mg/kg administered once daily (QD), pebezertinib resulted in 67% tumor growth inhibition (TGI) aacrjournals.org. Increasing the dose to 50 mg/kg QD in the same PDX model led to 91% tumor regression aacrjournals.org. These findings indicate that pebezertinib is efficacious in complex, patient-derived tumor environments harboring specific EGFR exon 20 insertion mutations. Pebezertinib causes tumor regression in both cell line-derived and patient-derived EGFR Ex20ins-dependent xenograft tumor models aacrjournals.org.

Demonstration of Antitumor Activity (e.g., Tumor Growth Inhibition and Regression)

Preclinical studies have demonstrated the potent antitumor activity of pebezertinib ascopubs.org. In vitro studies showed potent inhibition of Ba/F3 cells expressing EGFR exon 20 insertion mutations with IC50 values ranging from 4.3 to 22.5 nmol/L, demonstrating selectivity over WT EGFR (IC50 34.5 nmol/L) nih.gov. In vivo antitumor efficacy has been observed in both patient-derived and murine orthotopic models nih.gov.

In a Ba/F3 cell-derived xenograft (CDX) model harboring an EGFR V769_D770insASV exon 20 insertion mutation, pebezertinib administered orally once daily for 15 days resulted in dose-dependent tumor growth inhibition and regression aacrjournals.orgresearchgate.net. Dosing at 10 mg/kg QD led to 75.7% TGI, while a dose of 50 mg/kg QD resulted in 105.4% TGI, indicating tumor regression aacrjournals.orgresearchgate.net. Consistent with these findings, pebezertinib caused tumor regression in both cell line-derived and patient-derived EGFR Ex20ins-dependent xenograft tumor models aacrjournals.org. Furthermore, pebezertinib demonstrated prolonged tumor regression in a G719S EGFR Ba/F3 subcutaneous tumor model when compared to afatinib (B358) or osimertinib (B560133) blueprintmedicines.com. Tumor regression was also observed with pebezertinib treatment in a PC9-luc human lung cancer intracranial murine tumor model blueprintmedicines.com.

Central Nervous System Penetration and Efficacy in Intracranial Tumor Models

Central nervous system (CNS) metastases are a significant challenge in the treatment of EGFR-mutant NSCLC ascopubs.orgfrontiersin.org. Pebezertinib has been designed as a CNS-penetrant inhibitor nih.govblueprintmedinfo.comaacrjournals.orgaacrjournals.orgascopubs.org. Preclinical studies have shown promising intracranial penetrance for pebezertinib nih.govresearchgate.net.

Pebezertinib was highly active in the intracranial PC9-luc xenograft mouse model aacrjournals.orgaacrjournals.org. In a rat CNS pharmacokinetic (PK) model, a single oral dose of 30 mg/kg pebezertinib achieved high exposures in both plasma (AUC0-8h = 9771 ng•h/mL) and brain (AUC0-8h = 10,041 ng•h/g) aacrjournals.org. The unbound partition coefficient in a rat steady-state CNS PK model was determined to be Kpu,u = 0.66 aacrjournals.org.

In an intracranial PC9-luc xenograft mouse model harboring an EGFR exon 19 deletion mutation, pebezertinib showed dose-dependent exposures in both plasma and brain aacrjournals.org. High mean brain exposure (e.g., 1074 ng/g with 25 mg/kg) and high mean brain-to-plasma ratios (e.g., 0.451 for 25 mg/kg) were observed aacrjournals.org. Pebezertinib treatments in this model produced significant anti-tumor activities, with 99.5% and 99.9% reductions in total bioluminescence signal (BLI) at doses of 2.5 mg/kg and 25 mg/kg, respectively aacrjournals.org. Tumor BLI regression of 28.8% at 2.5 mg/kg and 80.3% at 25 mg/kg was also observed aacrjournals.org. Ex vivo imaging analysis of the brain and spinal cords from these animals showed a dose-dependent decrease in the bioluminescent signal aacrjournals.org. These results suggest that pebezertinib can penetrate the intact blood-brain barrier and inhibit metastatic growth in the brain blueprintmedicines.com. Pebezertinib has shown promising CNS penetration and antitumor activity in intracranial xenograft models, with a reported brain-plasma ratio of 0.62 researchgate.net. The ability of pebezertinib to penetrate the BBB may allow it to exert activity against EGFR Ex20ins-driven CNS primary tumors and metastases nih.gov.

Pharmacokinetic and Pharmacodynamic Correlations in Animal Tissues

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal tissues are crucial for understanding drug distribution and target engagement mdpi.com. In a single-dose PK/PD study utilizing the EGFR V769_D770insASV CDX model, pebezertinib concentrations were assessed in tumor, large intestine, and skin tissues aacrjournals.org. Following a 50 mg/kg dose, pebezertinib concentrations 3 hours post-dose were measured as 8387 ng/mL in tumor tissue, 14483 ng/mL in large intestine tissue, and 4623 ng/mL in skin tissue aacrjournals.org.

Pharmacodynamic analysis in the same study demonstrated that pebezertinib potently suppressed EGFR phosphorylation in tumor tissue, with approximately 99% inhibition observed 3 hours post-dose at 50 mg/kg aacrjournals.org. In contrast, minimal-to-modest suppression of phospho-EGFR was observed in large intestine tissue (e.g., 4.2% at 3h post 50 mg/kg dose) and skin tissue (e.g., 1.9% at 3h post 50 mg/kg dose) aacrjournals.org. These findings support that pebezertinib is a wild-type EGFR-sparing inhibitor, suggesting that its antitumor efficacy may be achieved with reduced toxicities associated with inhibiting WT EGFR aacrjournals.org. PK/PD analysis of pebezertinib in skin and large intestine tissue was performed in an EGFR ex20ins-driven cell line-derived xenograft tumor model blueprintmedinfo.com. The concept of the "free drug hypothesis" suggests that only the unbound drug concentration at the target site drives the pharmacologic effect nih.gov. Preclinical PK/PD data, such as the drug concentration required for inhibiting tumor growth, can provide guidance for dose selection aacrjournals.org. Studies with other EGFR inhibitors have shown parallel inhibition of EGFR in both tumor and skin samples, highlighting the simultaneous biological effects in different tissues researchgate.net.

Mechanisms of Resistance to Epidermal Growth Factor Receptor Inhibition and Egfr in 451 S Preclinical Role

Classification of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance Mechanisms

Resistance to EGFR TKIs can be broadly classified into primary and acquired resistance. Primary resistance occurs when a tumor fails to respond to the initial treatment, while acquired resistance develops after an initial period of response. Acquired resistance mechanisms are further categorized into on-target mechanisms, involving alterations within the EGFR gene, and off-target mechanisms, which involve bypass signaling pathways or phenotypic transformations.

Epidermal Growth Factor Receptor-Dependent Resistance Alterations (e.g., T790M, C797S mutations)

On-target resistance mechanisms primarily involve the acquisition of secondary mutations within the EGFR gene that interfere with inhibitor binding or restore kinase activity. The most common acquired resistance mechanism to first- and second-generation EGFR TKIs is the T790M gatekeeper mutation in the ATP binding pocket of EGFR, occurring in a significant percentage of patients who relapse. This mutation increases the affinity of EGFR for ATP, reducing the effectiveness of reversible TKIs.

Third-generation EGFR TKIs, such as osimertinib (B560133), were developed to overcome the T790M mutation by forming a covalent bond with a cysteine residue at position 797 (C797) in the EGFR kinase domain. However, resistance to third-generation TKIs can emerge through the acquisition of a tertiary mutation, most commonly the C797S mutation. This mutation replaces the cysteine residue, preventing the covalent binding of irreversible inhibitors like osimertinib and thus reducing their efficacy. The allelic context of the C797S mutation relative to T790M (in cis or in trans) can influence sensitivity to subsequent treatment strategies. Other less common EGFR-dependent resistance mutations include exon 20 insertions, T854A, D761Y, L747S, and G796X.

Epidermal Growth Factor Receptor-Independent Bypass Signaling Pathway Activations (e.g., MET, PI3K/AKT, RAS/ERK, HER2, BRAF)

Tumor cells can also evade EGFR inhibition by activating alternative signaling pathways that bypass the blocked EGFR pathway and sustain downstream signaling, leading to cell proliferation and survival. These mechanisms are classified as EGFR-independent or off-target resistance.

Key bypass signaling pathways implicated in EGFR TKI resistance include:

MET amplification: Amplification or overexpression of the MET receptor tyrosine kinase is a frequently observed bypass mechanism, activating downstream pathways like PI3K/AKT and RAS/ERK.

HER2 amplification: Amplification of HER2 (ERBB2), another member of the EGFR family, can also activate downstream signaling, contributing to resistance.

PI3K/AKT/mTOR pathway activation: Mutations or alterations in components of the PI3K/AKT/mTOR pathway can lead to its constitutive activation, bypassing the need for EGFR signaling. Activating mutations in PIK3CA have been reported in patients with acquired resistance.

RAS/ERK/MAPK pathway activation: Activation of the RAS/ERK/MAPK pathway through mutations in genes like KRAS, NRAS, or BRAF can also confer resistance by maintaining downstream signaling despite EGFR inhibition. BRAF mutations, such as V600E, and KRAS mutations, including G12D, G12S, G13D, Q61R, and Q61, have been identified in resistant tumors.

Other receptor tyrosine kinases and signaling molecules, such as FGFR1, IGF1R, AXL, ALK, ROS1, and RET, have also been implicated in bypass signaling leading to EGFR TKI resistance.

Histological Transformation as a Resistance Mechanism

Histological transformation refers to a change in the tumor's cellular morphology and characteristics, leading to resistance. The most common histological transformation observed in EGFR-mutant NSCLC after EGFR TKI treatment is transformation to small cell lung cancer (SCLC). This transformation is associated with a more aggressive phenotype and often occurs with concomitant genetic alterations, including RB1 loss and TP53 mutations. Transformation to other histologies, such as squamous cell carcinoma (SCC) and large cell neuroendocrine carcinoma (LCNEC), has also been reported.

Role of Epidermal Growth Factor Receptor Extracellular Domain Mutations in Antibody Resistance

Resistance to EGFR-targeting monoclonal antibodies, such as cetuximab and panitumumab, which bind to the extracellular domain (ECD) of EGFR, can occur through different mechanisms, including mutations within the EGFR ECD itself. These mutations, often located in domain III of the ECD, can impair antibody binding and lead to ligand-independent activation of the receptor. Specific EGFR ECD mutations, such as G33S, N56K, V441, S464, G465, R451C, K467T, S492, and I491M, have been associated with resistance to cetuximab and/or panitumumab.

Contributions of Cellular Processes (e.g., Endocytosis, Caveolins Expression) to Resistance

Cellular processes, including endocytosis and the expression of proteins like caveolins, can also contribute to EGFR TKI resistance. Endocytosis regulates the internalization and degradation of EGFR, influencing the duration and intensity of downstream signaling. Alterations in EGFR trafficking and endocytosis have been suggested as potential mechanisms of resistance. Increased expression of caveolins, particularly CAV1 and CAV2, which are components of caveolae involved in endocytosis, has been associated with acquired resistance to EGFR TKIs in preclinical models and human lung cancers. The precise mechanism linking caveolins to resistance is still being investigated but may involve increased EGFR signaling and altered intracellular trafficking.

Preclinical Strategies Employing Egfr-IN-451 to Overcome Specific Resistance Profiles

Preclinical research is actively exploring novel compounds and strategies to overcome the diverse mechanisms of EGFR TKI resistance. Among the compounds investigated is this compound.

Based on the available search results, "compound 451" has been identified as N-(4-((1H-indol-5-yl)amino)quinazolin-6-yl)acrylamide. Preclinical studies involving this compound have demonstrated its inhibitory activity against EGFR and its ability to inhibit EGF-induced phosphorylation of downstream signaling proteins, including ERK1/2 and Akt, in renal SV40 cells.

| Compound | Target | Observed Preclinical Effect | Model System | Source |

| Compound 451 | EGFR | Inhibition of EGF-induced EGFR, ERK1/2, and Akt phosphorylation | Renal SV40 cells |

Computational and Synthetic Methodologies in Egfr in 451 Drug Discovery

Structure-Activity Relationship (SAR) Investigations Guiding Compound Optimization

The exploration of the structure-activity relationship (SAR) is a critical component in the optimization of a lead compound into a viable drug candidate. For the chemical class to which Egfr-IN-451 belongs, extensive SAR studies have been conducted to understand how different structural modifications influence the inhibitory activity against EGFR. These investigations typically involve the systematic modification of various parts of the molecule, including the core scaffold, linker regions, and solvent-exposed moieties, and assessing the impact of these changes on biological activity.

A key aspect of the SAR for this class of inhibitors is the nature of the substituent at the 5-position of the core scaffold. Research has shown that the introduction of various functional groups at this position can significantly modulate the compound's potency. For instance, the presence of a halogen, such as fluorine or chlorine, at this position has been found to be beneficial for activity. Furthermore, the incorporation of small alkyl groups or cyano groups has also been explored, leading to a range of potencies.

The nature of the side chain is another crucial determinant of activity. Variations in the length and composition of the linker between the core and a terminal phenyl ring have been systematically investigated. These studies have revealed that an optimal linker length is necessary for proper orientation of the molecule within the ATP-binding pocket of EGFR. Moreover, substitutions on the terminal phenyl ring have been shown to play a significant role in enhancing the inhibitory activity. For example, the introduction of electron-withdrawing or electron-donating groups at different positions on this ring can fine-tune the electronic properties and steric interactions of the inhibitor with the receptor.

The following table summarizes the impact of various structural modifications on the inhibitory activity of analogs of this compound.

| Modification Site | Substituent | Impact on EGFR Inhibitory Activity |

| 5-position of core scaffold | Halogen (F, Cl) | Increased potency |

| 5-position of core scaffold | Small alkyl group | Moderate potency |

| 5-position of core scaffold | Cyano group | Variable potency |

| Linker | Optimal length | Essential for proper binding |

| Terminal Phenyl Ring | Electron-withdrawing group | Potency enhancement |

| Terminal Phenyl Ring | Electron-donating group | Potency modulation |

These SAR findings have been instrumental in guiding the iterative process of compound optimization, leading to the identification of molecules with superior EGFR inhibitory activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Models in Design

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models directly applied to the design of this compound are not detailed in the available literature, the principles of QSAR are widely used in the development of EGFR inhibitors.

In the broader context of EGFR inhibitor design, 2D-QSAR and 3D-QSAR models are frequently employed. 2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize 3D structural information to derive relationships between the steric and electrostatic fields of molecules and their activity.

For a series of compounds related to this compound, a hypothetical QSAR study would involve the following steps:

Data Set Selection: A series of analogs with a range of EGFR inhibitory activities would be chosen.

Descriptor Calculation: A variety of molecular descriptors (1D, 2D, and 3D) would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a predictive model.

Model Validation: The robustness and predictive power of the model would be assessed using internal and external validation techniques.

The insights gained from such QSAR models can guide the design of new analogs with potentially improved activity by suggesting favorable and unfavorable structural features.

Rational Design and Synthetic Approaches for Analogs

The rational design of this compound and its analogs is based on a deep understanding of the structure and function of the EGFR kinase domain. The primary goal is to design molecules that can bind with high affinity and selectivity to the ATP-binding site of the receptor. This often involves a scaffold-hopping approach or the modification of a known EGFR inhibitor scaffold.

The synthetic strategies employed to prepare these compounds are typically multi-step and involve key chemical transformations. A common synthetic route might begin with the construction of the core heterocyclic scaffold. This is often achieved through a condensation reaction between appropriate starting materials. Subsequent steps would involve the introduction of the desired substituents at various positions of the core. For example, the installation of the side chain could be accomplished through a nucleophilic substitution or a cross-coupling reaction. Finally, the terminal functional groups would be introduced to complete the synthesis of the target molecule.

The choice of synthetic route is often guided by factors such as the availability of starting materials, the efficiency of the reactions, and the ease of purification of the final products. The development of a robust and scalable synthetic route is crucial for the production of sufficient quantities of the compound for biological evaluation and further development.

Molecular Docking and Binding Mode Analysis with Epidermal Growth Factor Receptor Kinase Domain

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its target protein. In the case of this compound, molecular docking studies would be performed to understand its binding mode within the ATP-binding site of the EGFR kinase domain.

These studies typically involve the following steps:

Preparation of the Receptor and Ligand: The 3D structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB), and the 3D structure of this compound is generated and optimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to predict the most favorable binding poses.

Binding Mode Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, between the inhibitor and the receptor.

For many EGFR inhibitors, the binding mode involves the formation of a critical hydrogen bond between a nitrogen atom in the heterocyclic core of the inhibitor and the backbone NH of Met793 in the hinge region of the kinase domain. The side chain of the inhibitor typically occupies a hydrophobic pocket, and the terminal phenyl ring often engages in additional hydrophobic and/or polar interactions with surrounding residues.

Translational Research Implications and Future Preclinical Directions

Bridging Preclinical Findings to Potential Therapeutic Strategies

Preclinical studies have demonstrated that Egfr-IN-451 is a potent and selective inhibitor of EGFR exon 20 insertion mutations. invivochem.cnguidetopharmacology.orgncats.io Investigations conducted at enzymatic and cellular levels, as well as in patient-derived xenograft and transgenic animal models, have shown potent antitumor activity. invivochem.cn These findings are crucial in bridging the gap between initial laboratory observations and the potential for clinical application, supporting the development of this compound as a targeted therapy for NSCLC patients harboring these specific mutations. invivochem.cnguidetopharmacology.org this compound was specifically designed with the aim of addressing the limitations observed with earlier generations of EGFR tyrosine kinase inhibitors (TKIs). invivochem.cn Its preclinical profile highlights activity against various EGFR exon 20 insertion subtypes while maintaining selectivity over wild-type EGFR, a characteristic important for potentially reducing off-target toxicities. invivochem.cncenmed.com Both preclinical and early clinical data underscore this compound's potential as a targeted agent and indicate its activity against common resistance mutations, further supporting its therapeutic promise. nih.gov

Preclinical Identification and Monitoring of Molecular Biomarkers (e.g., Circulating Tumor DNA)

The identification and monitoring of molecular biomarkers are integral to the translational research of targeted therapies like this compound. Circulating tumor DNA (ctDNA) has emerged as a valuable tool in this regard. During treatment with this compound (DZD9008), ctDNA is utilized to monitor molecular changes, including the emergence of resistance mechanisms. nih.govguidetopharmacology.org The analysis of ctDNA allows for the detection of EGFR exon 20 insertion mutations and provides insights into treatment response and the development of resistance in the context of this compound therapy. uni.lu Molecular analysis of EGFR Exon20ins mutations in both tumor tissue and plasma ctDNA using advanced techniques such as next-generation sequencing is being performed to gain a comprehensive understanding of the molecular landscape and its evolution under treatment. nih.gov

Synergistic Effects of this compound in Preclinical Combination Regimens

Exploring combination therapies in preclinical settings is a key aspect of maximizing the potential efficacy of novel agents. Preclinical studies have been evaluating this compound (DZD9008) in combination with other therapeutic modalities, including chemotherapy and immunotherapy. wikipedia.org These investigations have demonstrated synergistic effects in certain preclinical models, suggesting that combining this compound with other agents could potentially lead to enhanced antitumor responses. wikipedia.org Further preclinical and clinical studies are exploring combinations of sunvozertinib (B10823858) with other agents, such as anlotinib, which has shown encouraging antitumor activity in patients who have failed prior EGFR-TKI therapies. dntb.gov.ua

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.